molecular formula C25H31N3 B587258 Leuco Gentian Violet-d6 CAS No. 1173023-92-1

Leuco Gentian Violet-d6

Cat. No.: B587258
CAS No.: 1173023-92-1
M. Wt: 379.581
InChI Key: OAZWDJGLIYNYMU-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leuco Gentian Violet-d6 is a deuterated form of Leuco Gentian Violet, a reduced form of Gentian Violet. It is a stable isotope-labeled compound, often used as a reference standard in various analytical applications. The compound is primarily utilized in forensic and toxicology studies due to its unique properties and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leuco Gentian Violet-d6 is synthesized through the reduction of Gentian Violet-d6. The reduction process typically involves the use of reducing agents such as sodium borohydride or zinc dust in the presence of an acid like hydrochloric acid. The reaction is carried out under controlled conditions to ensure the complete reduction of the dye to its leuco form .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar reduction process but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Leuco Gentian Violet-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Leuco Gentian Violet-d6 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Gentian Violet and its metabolites.

    Biology: Employed in studies involving the detection and quantification of biological samples.

    Medicine: Utilized in forensic toxicology to detect the presence of Gentian Violet and its metabolites in biological samples.

    Industry: Applied in the quality control of dyes and pigments in various industrial processes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its stability and the presence of deuterium atoms, which make it an ideal reference standard in mass spectrometry and other analytical techniques. Its reduced form allows for specific applications where the oxidized form may not be suitable .

Properties

IUPAC Name

4-[[4-[bis(trideuteriomethyl)amino]phenyl]-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18,25H,1-6H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZWDJGLIYNYMU-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705475
Record name 4,4'-[(4-{Bis[(~2~H_3_)methyl]amino}phenyl)methylene]bis(N,N-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-92-1
Record name 4,4'-[(4-{Bis[(~2~H_3_)methyl]amino}phenyl)methylene]bis(N,N-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173023-92-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.